molecular formula C11H12O4 B13895395 Methyl 2-(2-formyl-6-methylphenoxy)acetate

Methyl 2-(2-formyl-6-methylphenoxy)acetate

Cat. No.: B13895395
M. Wt: 208.21 g/mol
InChI Key: NFOKWNZGFUZUHJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-formyl-6-methylphenoxy)acetate is an organic compound with the molecular formula C11H12O4 It is a derivative of acetic acid and is characterized by the presence of a formyl group and a methyl group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-formyl-6-methylphenoxy)acetate typically involves the reaction of 2-formyl-6-methylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-formyl-6-methylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-formyl-6-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-formyl-6-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenoxy ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-formylphenoxy)acetate: Lacks the methyl group on the phenoxy ring.

    Methyl 2-(2-hydroxy-6-methylphenoxy)acetate: Contains a hydroxyl group instead of a formyl group.

    Methyl 2-(2-carboxy-6-methylphenoxy)acetate: Contains a carboxyl group instead of a formyl group.

Uniqueness

Methyl 2-(2-formyl-6-methylphenoxy)acetate is unique due to the presence of both a formyl group and a methyl group on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-(2-formyl-6-methylphenoxy)acetate

InChI

InChI=1S/C11H12O4/c1-8-4-3-5-9(6-12)11(8)15-7-10(13)14-2/h3-6H,7H2,1-2H3

InChI Key

NFOKWNZGFUZUHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OCC(=O)OC

Origin of Product

United States

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